molecular formula C20H24BrNO2 B2368879 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide CAS No. 1797025-45-6

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Cat. No.: B2368879
CAS No.: 1797025-45-6
M. Wt: 390.321
InChI Key: PTECCDYXGVZHDV-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is a synthetic organic compound offered for research purposes. This propanamide derivative features a 2-bromophenyl group and a complex N-(2-methoxy-2-phenylbutyl) side chain, a structure that suggests potential for investigation in medicinal chemistry and neuroscience. Compounds with similar bromophenyl and complex amide structures are often explored as tools in pharmacological research, particularly in the study of the central nervous system (CNS). The molecular structure, characterized by the bromine atom and ether functionality, may influence its physicochemical properties, such as lipophilicity and potential for blood-brain barrier (BBB) permeation, which are critical factors for compounds active in the CNS . Research into novel synthetic molecules is vital for advancing understanding of various biological pathways and for the development of new therapeutic agents . Applications & Research Value: This compound is a candidate for high-throughput screening and structure-activity relationship (SAR) studies aimed at discovering new bioactive molecules. Its structure is indicative of a potential ligand for G-protein coupled receptors (GPCRs) or other neuroreceptors, making it relevant for researchers investigating neurological targets. The presence of the bromine atom also makes it a versatile intermediate for further chemical modifications via cross-coupling reactions, allowing for the synthesis of a more extensive library of analogs for pharmacological profiling. Important Notice: This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTECCDYXGVZHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The brominated phenyl compound is then reacted with 2-methoxy-2-phenylbutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenol or aniline derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related propanamide derivatives and their distinguishing attributes:

Compound Name Key Substituents/Features Biological Relevance (if reported) Reference
3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide 2-Bromophenyl; 2-methoxy-2-phenylbutyl N/A (Structural analog of bioactive compounds)
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide Benzofuran ring; methoxyethyl group N/A (Benzofuran may enhance metabolic stability)
3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide Oxadiazole-sulfanyl linker; 2-methoxyphenyl Potential enzyme inhibition (oxadiazole motif)
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide Chlorophenyl; isobutylphenyl Ibuprofen derivative; anti-inflammatory activity
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide Pyridyl; biphenylmethyl Acetylcholinesterase inhibition candidate
3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Chloropyridinyl; thiourea group Antioxidant and antibacterial properties

Pharmacological and Physicochemical Properties

  • Antioxidant/Antibacterial Activity : Compounds with thiourea () or sulfanyl groups () demonstrate radical scavenging and antibacterial effects, suggesting that the target compound’s bromophenyl group could similarly contribute to redox activity .
  • Enzyme/Receptor Targeting: Propanamides with pyridyl () or carbazole () groups show affinity for acetylcholinesterase or cannabinoid receptors, respectively. The target compound’s methoxy-phenylbutyl group may direct it toward similar targets .
  • Solubility and Metabolism : The methoxy group in the target compound likely enhances solubility compared to halogenated or alkylated analogs, while bromine may slow hepatic metabolism relative to chlorine or fluorine .

Biological Activity

3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of amides. Its unique structure, characterized by a bromophenyl group and a methoxyphenylbutyl moiety, suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetic properties, and comparative studies with similar compounds.

  • IUPAC Name : this compound
  • CAS Number : 1797025-45-6
  • Molecular Formula : C20_{20}H24_{24}BrNO2_2
  • Molecular Weight : 390.3 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The compound may act through:

  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of electronegative halogens (like bromine) enhances activity against various pathogens. For instance, studies have shown that structurally related compounds demonstrate significant antifungal activity against Candida albicans and Candida parapsilosis .

Cytotoxicity Analysis

Cytotoxicity studies have been performed on various cell lines to evaluate the safety and efficacy of this compound. The following table summarizes the IC50_{50} values against NIH/3T3 cell lines:

CompoundIC50_{50} (μM)
This compoundTBD
Reference Compound (e.g., Doxorubicin)>1000

This data indicates that while the compound shows promise, further studies are needed to establish its therapeutic index.

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for evaluating the drug-likeness of this compound. Preliminary ADME studies suggest:

  • Lipophilicity : The compound exhibits favorable lipophilicity, which may enhance its ability to permeate cellular membranes.
  • Bioavailability : Predictions indicate a potential for >10% bioavailability based on Lipinski's rule of five, suggesting it could be a viable candidate for further development.

Comparative Studies

When compared to similar compounds such as 3-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide and 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide, the brominated variant displays unique reactivity patterns due to the presence of the bromine atom. This substitution can influence both the pharmacological profile and biological activity.

CompoundKey FeatureBiological Activity
This compoundBromine atomEnhanced interaction with biological targets
3-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamideChlorine atomModerate activity
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamideFluorine atomVariable activity

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromophenyl intermediate synthesis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
  • Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress and identifies byproducts .

How can researchers validate the structural integrity of this compound post-synthesis?

Basic Research Focus
Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions and amide bond formation (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.3 ppm for methoxy groups) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 416.08) .
  • FTIR : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

What experimental design considerations are critical for assessing the compound’s biological activity?

Q. Advanced Research Focus

  • In-Vitro Assays :
    • Dose-Response Studies : Test concentrations (1–100 µM) to determine IC₅₀ values in enzyme inhibition assays .
    • Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-only treatments .
  • Cell-Based Assays : Use immortalized cell lines (e.g., HEK293) to evaluate cytotoxicity via MTT assays, ensuring ≤10% DMSO in solutions .
  • Data Normalization : Express activity as % inhibition relative to controls to minimize plate-to-plate variability .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced Research Focus

  • Complementary Techniques : Pair NMR with X-ray crystallography for ambiguous stereochemistry .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify amide proton environments in crowded spectra .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

Example : Conflicting ¹³C NMR signals for methoxy groups may arise from conformational flexibility. Variable-temperature NMR (VT-NMR) can stabilize rotamers for clearer assignments .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Reagent Compatibility : Transition from batch to flow chemistry for safer handling of brominating agents .
  • Yield Optimization : Pilot studies show a 15% yield drop at >10 g scale due to inefficient mixing; mechanical stirring (500 rpm) improves homogeneity .
  • Purification Bottlenecks : Replace column chromatography with pH-selective crystallization (e.g., using ethyl acetate/hexane gradients) .

How does the bromophenyl moiety influence the compound’s reactivity in further derivatization?

Q. Advanced Research Focus

  • Suzuki-Miyaura Cross-Coupling : Bromophenyl acts as a handle for introducing aryl/heteroaryl groups (e.g., using Pd(PPh₃)₄ and boronic acids) .
  • Radical Reactions : Under UV light, the C-Br bond undergoes homolytic cleavage for alkylation .
  • Stability Concerns : Bromophenyl derivatives degrade under strong bases (pH >10); use buffered conditions (pH 7–8) for aqueous reactions .

What methodologies are recommended for analyzing metabolic stability in vitro?

Q. Advanced Research Focus

  • Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro half-life (t₁/₂) and microsomal protein content .

How can researchers differentiate between polymorphic forms of the compound?

Q. Advanced Research Focus

  • X-Ray Powder Diffraction (XRPD) : Unique diffraction peaks distinguish polymorphs (e.g., Form I: 2θ = 12.4°, 18.7°; Form II: 2θ = 10.2°, 22.5°) .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes (e.g., Form I: mp 145°C, ΔH 120 J/g; Form II: mp 138°C, ΔH 95 J/g) .
  • Solvent-Mediated Transitions : Slurry conversion experiments in ethanol/water identify stable polymorphs .

What strategies mitigate batch-to-batch variability in biological activity studies?

Q. Advanced Research Focus

  • Quality Control (QC) Protocols :
    • Purity Thresholds : Require ≥95% purity (HPLC) for all batches .
    • Stability Testing : Store aliquots at -80°C to prevent degradation .
  • Bioactivity Normalization : Express results as % activity relative to a reference batch to control for potency drift .

How can computational tools predict the compound’s pharmacokinetic (PK) properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (2.8), aqueous solubility (-4.1 logS), and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using CHARMM force fields .
  • Validation : Compare predicted vs. experimental PK data (e.g., rat plasma clearance) to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.